Fmoc-Trp-OH
CAS No.: 35737-15-6
Cat. No.: VC21539835
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35737-15-6 |
---|---|
Molecular Formula | C26H22N2O4 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30) |
Standard InChI Key | MGHMWKZOLAAOTD-DEOSSOPVSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Chemical Properties and Reactivity
Structural Characteristics
The structural characteristics of Fmoc-Trp-OH are defined by three key components: the carboxylic acid group, the Fmoc-protected α-amino group, and the indole side chain. The Fmoc group provides robust protection of the amino function during peptide coupling reactions while remaining stable under the acidic conditions used for removing other protecting groups like Boc (tert-butoxycarbonyl) . The unprotected indole nitrogen in the tryptophan side chain can participate in hydrogen bonding and may require additional protection in certain synthesis strategies.
Stability and Reactivity Profile
Fmoc-Trp-OH demonstrates excellent stability under acidic conditions but is readily deprotected under basic conditions, typically using piperidine in DMF. This orthogonal protection strategy makes it particularly valuable in peptide synthesis. The compound's reactivity is primarily centered on its carboxylic acid group, which can be activated for peptide bond formation using various coupling agents. The indole side chain, while generally stable, can be susceptible to oxidation and may form adducts with aldehydes or undergo other side reactions during synthesis .
Synthesis Methods and Approaches
Conventional Synthesis
The conventional synthesis of Fmoc-Trp-OH typically involves the reaction of L-tryptophan with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. This reaction selectively protects the α-amino group while leaving the carboxylic acid and indole nitrogen unmodified. Careful control of pH and temperature is essential to achieve high yields and prevent side reactions. The synthesis is followed by purification steps, usually involving recrystallization or chromatographic techniques .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have introduced more efficient routes to Fmoc-Trp-OH and its derivatives. These approaches often employ milder reaction conditions, environmentally friendly solvents, and alternative Fmoc-transfer reagents such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). Modern purification techniques using advanced chromatography systems have also improved the purity profile of commercially available Fmoc-Trp-OH, which is crucial for high-fidelity peptide synthesis .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Trp-OH is extensively used in Fmoc-based solid-phase peptide synthesis, where it serves as a building block for incorporating tryptophan residues into peptide sequences. The Fmoc strategy offers significant advantages over alternative methods such as Boc chemistry, including milder deprotection conditions and compatibility with acid-labile side-chain protecting groups . The characteristic fluorescence properties of the indole moiety in tryptophan also provide a useful spectroscopic handle for monitoring coupling efficiency and peptide purity.
Special Considerations for Tryptophan Incorporation
When incorporating tryptophan into peptides, several special considerations apply. The indole side chain is susceptible to oxidation, alkylation, and formylation under certain conditions. In cases where these side reactions pose significant risks, derivatives such as Fmoc-Trp(Boc)-OH or Fmoc-Trp(For)-OH may be preferred. The former provides additional protection of the indole nitrogen using a Boc group, which can be removed during the final cleavage step in Fmoc-based SPPS .
Self-Assembly Properties and Nanomaterial Applications
Nanostructure Formation
One of the most intriguing properties of Fmoc-Trp-OH is its ability to self-assemble into defined nanostructures. Unlike other Fmoc-protected aromatic amino acids such as Fmoc-Tyr-OH and Fmoc-Phe-OH that form nanofibers, Fmoc-Trp-OH self-assembles into nanoparticles in aqueous environments . This unique behavior is attributed to the specific molecular interactions facilitated by the indole ring structure, which influences the hydrophilic-lipophilic balance and the nature of intermolecular forces driving the assembly process.
Comparison with Other Fmoc-Protected Amino Acids
The table below summarizes the self-assembly behavior of various Fmoc-protected aromatic amino acids:
Fmoc-Protected Amino Acid | Self-Assembled Structure | Primary Driving Forces |
---|---|---|
Fmoc-Trp-OH | Nanoparticles | π-π stacking, hydrogen bonding |
Fmoc-Tyr-OH | Nanofibers | π-π stacking, hydrogen bonding |
Fmoc-Phe-OH | Nanofibers | π-π stacking, hydrogen bonding |
Fmoc-Trp-OH + Fmoc-Tyr-OH | Nanoparticles | Altered molecular interactions |
Fmoc-Trp-OH + Fmoc-Phe-OH | Nanoparticles | Altered molecular interactions |
This differential self-assembly behavior has significant implications for the development of biomaterials with tailored architectures and functions .
Applications in Biomaterial Science
The unique self-assembly properties of Fmoc-Trp-OH have been exploited in various biomaterial applications. The nanoparticles formed by self-assembled Fmoc-Trp-OH show promise as drug delivery systems, while co-assemblies with other Fmoc-protected amino acids can be engineered for specific biomedical applications . For instance, the transformation from nanofibers to nanoparticles observed when Fmoc-Trp-OH is co-assembled with Fmoc-Tyr-OH or Fmoc-Phe-OH has potential applications in controlled drug release and targeted delivery systems.
Derivatives of Fmoc-Trp-OH
Fmoc-Trp(Boc)-OH: Structure and Applications
Fmoc-Trp(Boc)-OH is a doubly protected tryptophan derivative where the indole nitrogen is protected with a Boc group in addition to the Fmoc protection of the α-amino group. This derivative offers enhanced stability during peptide synthesis by preventing unwanted side reactions at the indole nitrogen . The synergistic protection strategy allows for selective deprotection: the Fmoc group can be removed under basic conditions for peptide chain elongation, while the Boc group remains stable until final cleavage under acidic conditions.
Fmoc-Trp(For)-OH: Characteristics and Uses
Fmoc-Trp(For)-OH (N-(fluorenylmethoxycarbonyl)-N1-formyl-L-tryptophan) represents another important derivative where the indole nitrogen is formylated. With a molecular weight of 454.5 g/mol, this compound features a formyl group on the indole nitrogen that can serve as a protecting group or as a functional modification for specific applications . The formyl group can influence the electronic properties of the indole system and may facilitate certain transformations or interactions in peptide chemistry.
Fmoc-D-Trp-OH: The Enantiomeric Counterpart
Fmoc-D-Trp-OH, the D-enantiomer of Fmoc-Trp-OH, plays a crucial role in the synthesis of peptides containing D-tryptophan residues, which are often found in bioactive peptides from natural sources or designed for enhanced stability against proteolytic degradation . With properties similar to its L-counterpart but differing in stereochemistry, Fmoc-D-Trp-OH enables the incorporation of D-tryptophan into peptide sequences using standard Fmoc-based SPPS protocols.
Research Applications and Recent Developments
Peptide Modification and Transformation
Recent research has explored various modifications of tryptophan residues in peptides, including the conversion to kynurenine through on-resin ozonolysis. This approach, using tryptophan residues protected with the Fmoc group, allows for selective modification of indole rings within a peptide sequence . Such transformations expand the chemical diversity available in peptide synthesis and enable the incorporation of non-canonical amino acids with unique properties.
Biomedical Applications
The applications of Fmoc-Trp-OH and its derivatives extend to various biomedical fields. Peptides containing tryptophan residues are often involved in protein-protein interactions, membrane interactions, and receptor binding. The incorporation of tryptophan using Fmoc-Trp-OH in synthetic peptides has facilitated the development of antimicrobial peptides, cell-penetrating peptides, and peptide-based drugs . The fluorescence properties of tryptophan also make it valuable for studying peptide conformation and interactions through spectroscopic methods.
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